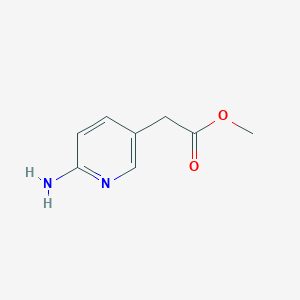
3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester: is a complex organic compound with the molecular formula C22H28O9 and a molecular weight of 436.452 g/mol . This compound is characterized by its tetrahydro-pyran ring structure, which is substituted with acetoxy and phenethyl groups. It is primarily used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester typically involves the acetylation of corresponding hydroxyl groups on a tetrahydro-pyran ringCommon reagents used in these reactions include acetic anhydride and phenethyl alcohol, with catalysts such as sulfuric acid or pyridine to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high degree of purity, and the product is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydro-pyran derivatives, which can be further utilized in synthetic chemistry .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are evaluated for their efficacy in treating various diseases, including cancer and infectious diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries .
Mecanismo De Acción
The mechanism of action of 3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester involves its interaction with specific molecular targets. The acetoxy groups facilitate its binding to enzymes and receptors, modulating their activity. The phenethyl group enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively. These interactions lead to various biochemical effects, including inhibition of enzyme activity and modulation of signal transduction pathways .
Comparación Con Compuestos Similares
- 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
- Acetic acid (2R,3R,4S,5R,6R)-3,5-diacetoxy-2-acetoxymethyl-6-(8-hydroxy-octyloxy)-tetrahydro-pyran-4-yl ester
Uniqueness: 3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester is unique due to its specific substitution pattern on the tetrahydro-pyran ring. The presence of both acetoxy and phenethyl groups provides a distinct combination of reactivity and stability, making it valuable for various applications in synthetic chemistry and industrial processes .
Propiedades
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-phenylethyl)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O9/c1-13(23)27-12-19-21(29-15(3)25)22(30-16(4)26)20(28-14(2)24)18(31-19)11-10-17-8-6-5-7-9-17/h5-9,18-22H,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORXVQFPXMAEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)CCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,3S)-2-[benzyl(methyl)amino]-3-methyl-5-[2-[[methyl-[(2S,3S)-3-methyl-1-oxopentan-2-yl]amino]methyl]phenyl]pentanal](/img/structure/B12096658.png)



![1-[2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B12096687.png)
![Methyl 4-[(butylamino)methyl]benzoate](/img/structure/B12096691.png)

![benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B12096706.png)






